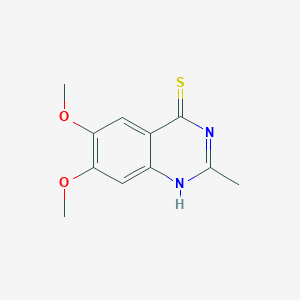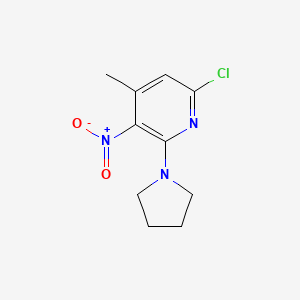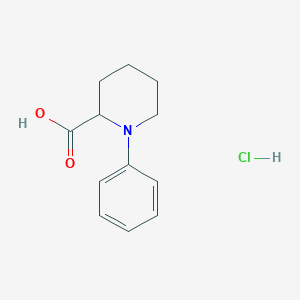
2-(4-(Indolizin-2-yl)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Indolizin-2-yl)phenyl)ethanol is a chemical compound that features an indolizine moiety attached to a phenyl ring, which is further connected to an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Indolizin-2-yl)phenyl)ethanol typically involves the formation of the indolizine ring followed by its attachment to the phenyl ring and subsequent introduction of the ethanol group. One common method involves the use of transition metal-catalyzed reactions and oxidative coupling . For instance, the reaction of isoquinolin-1-yl phenyl ketone with cyclohex-2-enone can yield the desired indolizine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Indolizin-2-yl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the indolizine ring or the phenyl ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-(4-(Indolizin-2-yl)phenyl)acetaldehyde or 2-(4-(Indolizin-2-yl)phenyl)acetic acid .
Applications De Recherche Scientifique
2-(4-(Indolizin-2-yl)phenyl)ethanol has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-(4-(Indolizin-2-yl)phenyl)ethanol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with 2-(4-(Indolizin-2-yl)phenyl)ethanol and exhibit similar biological activities.
Indolizine derivatives: Other indolizine-based compounds, such as those used in dye synthesis, also share structural features and applications.
Uniqueness
This compound is unique due to the presence of both an indolizine ring and an ethanol group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
62705-85-5 |
|---|---|
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
2-(4-indolizin-2-ylphenyl)ethanol |
InChI |
InChI=1S/C16H15NO/c18-10-8-13-4-6-14(7-5-13)15-11-16-3-1-2-9-17(16)12-15/h1-7,9,11-12,18H,8,10H2 |
Clé InChI |
STMYARKWDGNLQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11870568.png)
![3-Phenylimidazo[5,1-a]isoquinoline](/img/structure/B11870572.png)

![6'-Methoxy-2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B11870594.png)





![Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B11870614.png)



